molecular formula C23H22O5 B1627669 Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate CAS No. 937602-33-0

Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate

Cat. No. B1627669
M. Wt: 378.4 g/mol
InChI Key: VNVHQDMCBBLSOQ-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” is a chemical compound with the molecular formula C23H22O5 . It is extensively used in scientific research for its diverse applications, including drug delivery systems, synthesis of pharmaceuticals, and developing innovative materials.


Synthesis Analysis

The synthesis of compounds similar to “Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” often involves reactions at the benzylic position . Protodeboronation of alkyl boronic esters using a radical approach has been reported, which could be relevant to the synthesis of this compound . Additionally, the use of diethyl ether with dichloromethane as a co-solvent has been shown to be optimal for certain transformations .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” can be analyzed based on its molecular formula C23H22O5 . The compound contains a benzene ring, which is a key feature in its structure .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . These reactions often involve free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

“Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” has an average mass of 378.418 Da and a monoisotopic mass of 378.146729 Da . More detailed physical and chemical properties such as density, boiling point, and vapor pressure could not be found in the available resources.

Scientific Research Applications

Crystallography

  • Summary of the Application : The compound has been used in crystallographic studies . The crystal structure of a similar compound, methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, has been studied and published .
  • Methods of Application : The crystal structure was determined using X-ray diffraction. The crystallographic data and atomic coordinates were reported .
  • Results or Outcomes : The crystal structure was successfully determined. The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 12.180 (3) Å, b = 13.813 (4) Å, c = 7.842 (2) Å, β = 93.917 (4) °, and V = 1316.2 (6) Å3 .

Synthesis of Bioactive Natural Products and Conducting Polymers

  • Summary of the Application : Phenol derivatives, such as “Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
  • Methods of Application : Various synthesis methods have been developed for the preparation of m-aryloxy phenols, which allow for the preparation of complex m-aryloxy phenols with functional groups, such as esters .
  • Results or Outcomes : The innovative synthetic methods have enabled the preparation of complex m-aryloxy phenols with functional groups, such as esters .

Plastics, Adhesives, and Coatings Industry

  • Summary of the Application : m-Aryloxy phenols, such as “Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate”, are used in various industries, including plastics, adhesives, and coatings .
  • Methods of Application : These compounds are used due to their ability to improve these materials’ thermal stability and flame resistance .
  • Results or Outcomes : The use of m-aryloxy phenols has resulted in improved thermal stability and flame resistance of materials in these industries .

Antioxidants, Ultraviolet Absorbers, and Flame Retardants

  • Summary of the Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
  • Methods of Application : These compounds are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Results or Outcomes : The use of m-aryloxy phenols has resulted in improved thermal stability, flame resistance, and UV protection of materials .

Potential Biological Activities

  • Summary of the Application : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
  • Methods of Application : These compounds are being researched for their potential biological activities .
  • Results or Outcomes : Preliminary research has shown promising results, but more research is needed to confirm these findings .

Environmental Impact Studies

  • Summary of the Application : The compound’s environmental impact, such as its bioaccumulation potential and volatilization from water, can be studied .
  • Methods of Application : The Log BCF (Bioconcentration Factor) from regression-based method and Henry LC (Law Constant) are calculated to estimate the compound’s environmental impact .
  • Results or Outcomes : The Log BCF was found to be 3.390 (BCF = 2457) and the Henry LC was estimated to be 4.45E-009 atm-m3/mole . The half-life from Model River and Model Lake were estimated to be 1.023E+004 days and 1.116E+005 days respectively .

Synthesis of Complex Compounds

  • Summary of the Application : The compound can be used in the synthesis of complex compounds . For example, by condensing the 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic hydroxy benzotriazole (HOBt), a team synthesized N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy) benzamide .
  • Methods of Application : The synthesis involves condensation of the 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic hydroxy benzotriazole (HOBt) .
  • Results or Outcomes : The team successfully synthesized N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy) benzamide .

properties

IUPAC Name

methyl 4-[2-(4-phenylmethoxyphenoxy)ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O5/c1-25-23(24)19-7-9-20(10-8-19)26-15-16-27-21-11-13-22(14-12-21)28-17-18-5-3-2-4-6-18/h2-14H,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVHQDMCBBLSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594814
Record name Methyl 4-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate

CAS RN

937602-33-0
Record name Methyl 4-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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